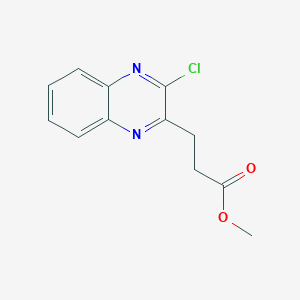

Methyl 3-(3-chloroquinoxalin-2-yl)propanoate

説明

Methyl 3-(3-chloroquinoxalin-2-yl)propanoate is a quinoxaline-derived ester with a chlorine substituent at the 3-position of the heterocyclic ring. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chlorine atom at the 3-position likely enhances the compound's reactivity and binding affinity to biological targets due to its electron-withdrawing effects . The ester group (methyl propanoate) contributes to solubility and bioavailability, making this compound a candidate for pharmaceutical development.

特性

IUPAC Name |

methyl 3-(3-chloroquinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-11(16)7-6-10-12(13)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELNHYGBRAGNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloroquinoxalin-2-yl)propanoate typically involves the reaction of 3-chloroquinoxaline with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Methyl 3-(3-chloroquinoxalin-2-yl)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinoxaline derivatives.

Reduction Reactions: Products include dihydroquinoxaline derivatives.

Oxidation Reactions: Products include quinoxaline N-oxides.

科学的研究の応用

Methyl 3-(3-chloroquinoxalin-2-yl)propanoate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of Methyl 3-(3-chloroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloroquinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .

類似化合物との比較

Substituent Variations on the Quinoxaline/Quinoline Ring

The position and nature of substituents on the quinoxaline ring significantly influence chemical reactivity and biological activity. Key examples include:

| Compound Name | Molecular Formula | Key Features | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate | C₁₃H₁₁ClNO₃ | Chlorine at 6-position; oxo group | Altered bioactivity due to halogen effects | |

| Methyl 3-(4-methylquinolin-6-yl)propanoate | C₁₄H₁₅NO₂ | Methyl at 4-position; no halogen | Potential anticancer activity | |

| Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | C₁₃H₁₄N₂O₃ | Oxo group at 3-position; ethyl ester | Antimicrobial and enzyme inhibition |

Key Findings :

- Chlorine Substitution: The presence of chlorine (as in the target compound and Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate) enhances electrophilicity, improving interactions with biological targets like enzymes or DNA .

- Methyl vs. Oxo Groups: Methyl groups (e.g., in Methyl 3-(4-methylquinolin-6-yl)propanoate) increase lipophilicity, aiding membrane penetration, while oxo groups (e.g., in Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate) may facilitate hydrogen bonding with receptors .

Ester Group Modifications

The choice of ester (methyl vs. ethyl) and chain length alters solubility and metabolic stability:

| Compound Name | Ester Group | Key Features | Applications | Reference |

|---|---|---|---|---|

| Methyl 3-(3-chloroquinoxalin-2-yl)propanoate (Target) | Methyl | Compact structure; high bioavailability | Pharmaceutical research | |

| Ethyl 3-(4-methylquinolin-6-yl)propanoate | Ethyl | Increased hydrophobicity | Drug delivery systems | |

| Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | Ethyl | Enhanced enzymatic stability | Antimicrobial agents |

Key Findings :

- Methyl Esters : Offer faster metabolic clearance due to smaller size, suitable for short-acting therapeutics.

- Ethyl Esters : Provide prolonged activity in vivo, ideal for sustained-release formulations .

Functional Group Additions

Incorporation of groups like trifluoromethylsulfonyloxy or dioxolane modulates reactivity:

Key Findings :

- Silane Groups : Enable participation in silylation reactions, useful in polymer chemistry .

- Dioxolane Rings : Improve solubility, making derivatives valuable in formulation chemistry .

生物活性

Methyl 3-(3-chloroquinoxalin-2-yl)propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 250.68 g/mol. The presence of the chloro group on the quinoxaline moiety enhances its chemical reactivity and biological activity, making it a significant subject of research.

Synthesis

The synthesis typically involves the reaction of 3-chloroquinoxaline with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for high yields and purity, which are essential for further biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from quinoxaline structures have demonstrated significant activity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 |

| MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that quinoxaline derivatives can inhibit bacterial growth, with some compounds showing effectiveness against strains resistant to conventional antibiotics . The mechanism often involves interference with DNA synthesis or enzyme inhibition.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chloroquinoxaline moiety can inhibit key enzymes involved in cellular processes.

- DNA/RNA Interference : It may disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

- Receptor Interaction : The compound might also interact with various receptors that mediate cellular responses.

Case Studies

- Anticancer Efficacy : A study conducted on several quinoxaline derivatives demonstrated that modifications at the 3-position significantly enhanced anticancer activity. The presence of halogens (like chlorine) was found to be crucial for this enhancement .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited significant antibacterial effects against Gram-positive bacteria, with potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared with other halogenated quinoxaline derivatives:

| Compound | Biological Activity |

|---|---|

| Methyl 3-(3-bromoquinoxalin-2-yl)propanoate | Moderate anticancer activity |

| Methyl 3-(3-fluoroquinoxalin-2-yl)propanoate | Lower antimicrobial activity |

The unique presence of chlorine in this compound distinguishes it from its bromo and fluoro counterparts, enhancing its reactivity and biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。